

Head-to-head comparison of Doravirine and darunavir/ritonavir in clinical trials

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Compound of Interest		
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Head-to-Head Clinical Trial Showdown: Doravirine vs. Darunavir/Ritonavir

In the landscape of antiretroviral therapy for treatment-naive adults with HIV-1, the non-nucleoside reverse transcriptase inhibitor (NNRTI) **doravirine** has been rigorously compared against the established protease inhibitor regimen of darunavir boosted with ritonavir. The pivotal phase 3, randomized, double-blind, non-inferiority trial, known as DRIVE-FORWARD, provides the primary body of evidence for this comparison, offering valuable insights for researchers, scientists, and drug development professionals.[1][2][3]

Efficacy: A Tale of Non-Inferiority and Sustained Suppression

The DRIVE-FORWARD trial was designed to assess whether **doravirine** was non-inferior to darunavir/ritonavir when both were administered with two nucleoside reverse transcriptase inhibitors (NRTIs).[1][3]

Primary Endpoint Analysis (Week 48):

At 48 weeks, **doravirine** demonstrated non-inferiority to the darunavir/ritonavir regimen. A higher percentage of participants in the **doravirine** group achieved an HIV-1 RNA count of less than 50 copies per mL, although the difference was not statistically significant.[1][4] Specifically,







84% of participants receiving **doravirine** reached this primary endpoint, compared to 80% in the darunavir/ritonavir arm.[1][4]

Long-Term Efficacy (Week 96):

The 96-week follow-up data continued to support the efficacy of **doravirine**. At this time point, a greater proportion of participants in the **doravirine** group (73%) maintained viral suppression compared to the darunavir/ritonavir group (66%).[2] These longer-term results reinforce **doravirine**'s role as a durable treatment option.[2][5]

Efficacy in High Viral Load Subgroups:

An important consideration in antiretroviral therapy is efficacy in patients with a high baseline viral load. In the DRIVE-FORWARD trial, among participants with a baseline HIV-1 RNA of 100,000 copies per mL or higher, 81% in the **doravirine** group and 76% in the darunavir group achieved viral suppression by week 48.[4] For the subgroup with viral loads exceeding 500,000 copies per mL, 82% of those on **doravirine** and 50% on darunavir/ritonavir achieved an HIV-1 RNA of less than 50 copies per mL at week 48.[4]

CD4+ Cell Count Response:

Both treatment arms showed robust immunological recovery. At week 48, the mean increase in CD4+ T-cell counts from baseline was comparable between the two groups, with a mean change of 193 cells/µL for **doravirine** and 186 cells/µL for darunavir/ritonavir.[4][5] By week 192 of an open-label extension, those who continued **doravirine** and those who switched from darunavir/ritonavir to **doravirine** showed similar mean increases in CD4 T-cell counts from week 96.[6]

Comparative Safety and Tolerability Profile

The safety and tolerability of an antiretroviral regimen are critical for long-term adherence and patient outcomes. The DRIVE-FORWARD trial revealed distinct profiles for **doravirine** and darunavir/ritonavir.

Adverse Events:



While both regimens were generally well-tolerated, there were notable differences in the incidence of specific adverse events. Diarrhea was more frequently reported in the darunavir/ritonavir group (24%) compared to the **doravirine** group (17%) over 96 weeks.[2] Other common adverse events across both groups included nausea and headache.[1][2]

Discontinuation Rates:

The rate of discontinuation due to adverse events was low in both arms of the study. Through 96 weeks, the time to discontinuation due to an adverse event was not significantly different between the two groups.[2]

Lipid Profile:

A key differentiator observed in the DRIVE-FORWARD trial was the impact on lipid profiles. **Doravirine** was associated with a more favorable lipid profile compared to darunavir/ritonavir. [2][5] At 96 weeks, participants receiving **doravirine** experienced a modest decrease in LDL cholesterol, while those on darunavir/ritonavir saw an increase.[7] Similarly, triglyceride levels decreased slightly in the **doravirine** arm but increased in the darunavir/ritonavir arm.[7]

Resistance Profile

The emergence of drug resistance is a significant concern in HIV-1 treatment. In the DRIVE-FORWARD trial, the development of resistance to any study drug was infrequent in both treatment groups through 96 weeks.[2] **Doravirine** was designed to have a high barrier to resistance and to be effective against common NNRTI-resistant HIV-1 variants.[1][8] In clinical trials, the development of **doravirine** resistance-associated substitutions in reverse transcriptase was uncommon.[8][9]

Data Summary Tables

Table 1: Efficacy Outcomes at Week 48 and Week 96



Endpoint	Doravirine	Darunavir/Ritonavir
Week 48: HIV-1 RNA < 50 copies/mL	84% (321/383)[1]	80% (306/383)[1]
Week 96: HIV-1 RNA < 50 copies/mL	73% (277/383)[2]	66% (248/383)[2]
Week 48: Mean CD4+ Cell Count Change	+193 cells/μL[4]	+186 cells/μL[4]

Table 2: Key Safety and Tolerability Findings through Week 96

Adverse Event/Outcome	Doravirine	Darunavir/Ritonavir
Diarrhea	17% (65/383)[2]	24% (91/383)[2]
Nausea	12% (45/383)[2]	14% (52/383)[2]
Headache	15% (57/383)[2]	12% (46/383)[2]
Discontinuation due to Adverse Events	2% (6/383) at Week 48[1]	3% (12/383) at Week 48[1]

Experimental Protocols

The DRIVE-FORWARD trial was a randomized, controlled, double-blind, multicenter, non-inferiority study conducted across 125 clinical centers in 15 countries.[1]

Participant Population:

Eligible participants were adults (≥18 years old) with HIV-1 infection who were naive to antiretroviral therapy.[1][3] They were required to have a plasma HIV-1 RNA of at least 1000 copies per mL at screening.[1][3] Exclusion criteria included prior treatment for any viral infection other than HIV-1, use of immunosuppressive drugs, and active acute hepatitis.[1][3]

Randomization and Blinding:



A total of 769 participants were randomly assigned (1:1) to receive either **doravirine** or darunavir/ritonavir.[1] The randomization was stratified by screening HIV-1 RNA levels (≤100,000 vs >100,000 copies per mL) and the chosen NRTI pair.[1][3] To maintain blinding, all participants, investigators, study site personnel, and funding institution staff were masked to the treatment group assignment.[1][3] Participants received four tablets daily, including placebos for the alternative treatment.[4]

Treatment Regimens:

- **Doravirine** Group: Oral **doravirine** 100 mg once daily.[1]
- Darunavir/Ritonavir Group: Oral darunavir 800 mg plus ritonavir 100 mg once daily.[1]

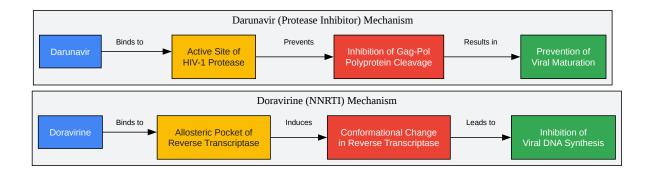
Both groups also received two investigator-selected NRTIs: either tenofovir and emtricitabine or abacavir and lamivudine.[1]

Endpoints:

The primary efficacy endpoint was the proportion of participants achieving an HIV-1 RNA of less than 50 copies per mL at week 48, as determined by the US Food and Drug Administration snapshot algorithm.[1][3] Non-inferiority was established if the lower bound of the two-sided 95% CI for the treatment difference (**doravirine** minus darunavir) was greater than -10 percentage points.[1][3]

Mechanism of Action and Experimental Workflow Diagrams

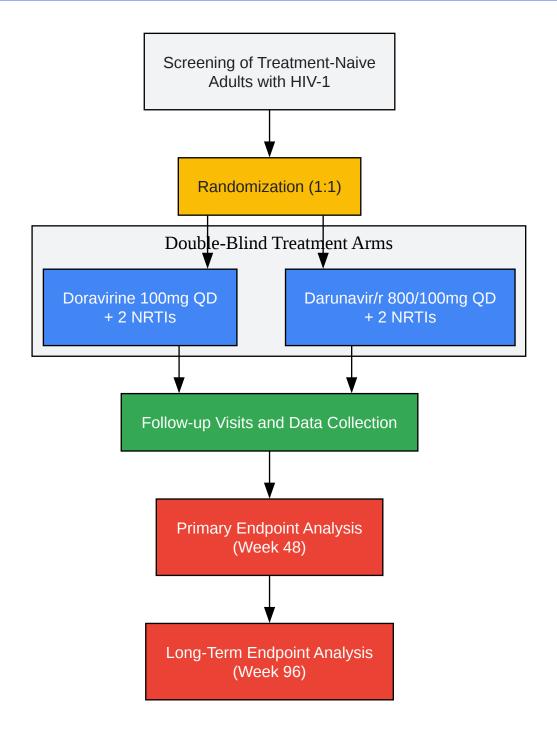




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Caption: Mechanisms of Action for **Doravirine** and Darunavir.





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Caption: DRIVE-FORWARD Clinical Trial Workflow.

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